molecular formula C26H29ClN2O2 B10878945 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine

Cat. No.: B10878945
M. Wt: 437.0 g/mol
InChI Key: NTMIDSFQGWHLQP-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with benzyloxy, methoxy, and chlorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate. This is typically achieved by reacting 3-hydroxy-4-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Chlorobenzyl Intermediate: In parallel, 2-chlorobenzyl chloride is prepared by reacting 2-chlorobenzyl alcohol with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzyloxy intermediate with the chlorobenzyl intermediate in the presence of piperazine. This reaction is typically carried out in a solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine can be compared with other similar compounds, such as:

    1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine: Similar structure but with a fluorine atom instead of chlorine.

    1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-bromobenzyl)piperazine: Similar structure but with a bromine atom instead of chlorine.

    1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-iodobenzyl)piperazine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group may influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C26H29ClN2O2

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H29ClN2O2/c1-30-25-12-11-22(17-26(25)31-20-21-7-3-2-4-8-21)18-28-13-15-29(16-14-28)19-23-9-5-6-10-24(23)27/h2-12,17H,13-16,18-20H2,1H3

InChI Key

NTMIDSFQGWHLQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4

Origin of Product

United States

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